Hydroxyquinols and derivatives
Hydroxyquinolines and their derivatives are a class of compounds with broad applications in various fields, including pharmaceuticals, agrochemicals, and functional materials. These molecules typically feature a quinoline ring system bearing at least one hydroxyl group, which can participate in multiple chemical reactions due to the unique electronic structure of the quinoline core.
In the pharmaceutical industry, hydroxyquinolines are recognized for their antibacterial properties and have been extensively studied for the treatment of various bacterial infections. Derivatives with modifications such as fluorine atoms or additional substituents often exhibit enhanced efficacy or selectivity against specific pathogens. Their chemical diversity allows for the development of new drugs that can address antibiotic resistance.
In agrochemical applications, hydroxyquinolines and their derivatives show potential as fungicides and plant growth regulators due to their ability to inhibit fungal growth and promote plant health. The presence of hydroxyl groups contributes to their solubility in water, facilitating easier application in agricultural settings.
Additionally, these compounds find use in functional materials like sensors and catalytic systems, where the specific chemical properties provided by the hydroxyquinoline core can be exploited for sensing applications or as catalysts in organic synthesis. The tunability of this class of molecules makes them a valuable tool across multiple disciplines within chemistry and beyond.

構造 | 化学名 | CAS | MF |
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5-chloro-3-methylbenzene-1,2,4-triol | 871880-92-1 | C7H7ClO3 |
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6-Bromobenzene-1,2,4-triol | 1480325-12-9 | C6H5BrO3 |
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1,2,4-Benzenetriol,6-methyl- | 767-81-7 | C7H8O3 |
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3-methylbenzene-1,2,4-triol | 4389-44-0 | C7H8O3 |
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Benzaldehyde, 2,3,6-trihydroxy- | 64168-39-4 | C7H6O4 |
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1,2,4-Benzenetriol | 533-73-3 | C6H6O3 |
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2,4,5-Trihydroxybenzaldehyde | 35094-87-2 | C7H6O4 |
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1,2,4-Benzenetriol, 5-(3-methyl-3-buten-1-ynyl)- | 879898-75-6 | C11H10O3 |
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Benzaldehyde, 2,4,5-trihydroxy-3,6-dimethyl- | 858489-50-6 | C9H10O4 |
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1,2,4-Benzenetriol,5-methyl- | 1124-09-0 | C7H8O3 |
関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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